molecular formula C18H14F6N2O6 B2698278 N-[(4-nitrophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 320418-40-4

N-[(4-nitrophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B2698278
CAS No.: 320418-40-4
M. Wt: 468.308
InChI Key: XIZGXRACKFWTNK-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the compound and the functional groups present. The molecular formula represents the number and type of atoms, while the structural formula shows the arrangement of atoms .


Synthesis Analysis

The synthesis of a compound refers to the chemical reactions used to produce it. This often involves multiple steps, each with its own reactants, products, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the three-dimensional arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It’s important to understand the conditions required for these reactions, the mechanism, and the products formed .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, stability, etc .

Scientific Research Applications

Amidine Protection for Solution Phase Library Synthesis

The application of 4-methoxybenzyl-4-nitrophenylcarbonate, a compound closely related to N-[(4-nitrophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide, demonstrates its utility in the N-protection of amidinonaphthol for solution phase library synthesis. This process involves the facile introduction of protective groups under mild conditions, suitable for the synthesis of substituted benzamidines, highlighting its relevance in the development of chemical libraries for pharmaceutical research (Bailey et al., 1999).

Corrosion Inhibition Studies

The study on N-Phenyl-benzamide derivatives, which share structural similarities with this compound, reveals their potential as corrosion inhibitors for mild steel in acidic environments. The presence of nitro and methoxy substituents influences their inhibition efficiency, with methoxy substituents enhancing and nitro substituents decreasing the efficiency. This showcases the compound's potential in industrial applications, particularly in protecting metal surfaces from corrosive damage (Mishra et al., 2018).

Triarylamine Redox Systems

Investigations into bistriarylamine derivatives, which include structures analogous to this compound, shed light on their mixed-valence character and electronic interactions. These compounds demonstrate significant intervalence charge-transfer bands, indicating their potential in electronic and photonic applications. The study provides insights into the electronic coupling and redox properties of these compounds, relevant for developing advanced materials in electronics (Lambert & Nöll, 1999).

Antioxidant Agents

A study on N-arylbenzamides, closely related to this compound, evaluated their antioxidant capacity. These compounds, especially those with methoxy groups, showed promising antioxidative properties, surpassing reference molecules in DPPH and FRAP assays. This suggests the potential of this compound derivatives in developing new antioxidant agents for therapeutic applications (Perin et al., 2018).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action refers to how it exerts its effects at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, etc .

Future Directions

Future directions could involve potential applications of the compound, further reactions it could undergo, or new methods of synthesizing it .

Properties

IUPAC Name

N-[(4-nitrophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F6N2O6/c19-17(20,21)9-30-13-5-6-15(31-10-18(22,23)24)14(7-13)16(27)25-32-8-11-1-3-12(4-2-11)26(28)29/h1-7H,8-10H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZGXRACKFWTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F6N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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